

An In-depth Technical Guide to Aminoxy-PEG3-Propargyl: Properties and Applications

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Compound of Interest

Compound Name: Aminoxy-PEG3-Propargyl

Cat. No.: B605437

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For Researchers, Scientists, and Drug Development Professionals

Aminoxy-PEG3-Propargyl is a versatile bifunctional linker molecule widely employed in bioconjugation, drug discovery, and proteomics. Its unique architecture, featuring a terminal aminoxy group and a propargyl group connected by a short polyethylene glycol (PEG) chain, enables chemoselective ligations. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Core Chemical Properties

Aminoxy-PEG3-Propargyl is a colorless to light yellow liquid at room temperature.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO ₄	[1][2][3][4]
Molecular Weight	203.24 g/mol	[1][2][4]
CAS Number	1807537-27-4	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[1]
Density	~1.069 g/cm ³	[1]
Purity	Typically >95%	[3]
IUPAC Name	1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanamine	
SMILES	C#CCOCCOCCOCCON	[2]

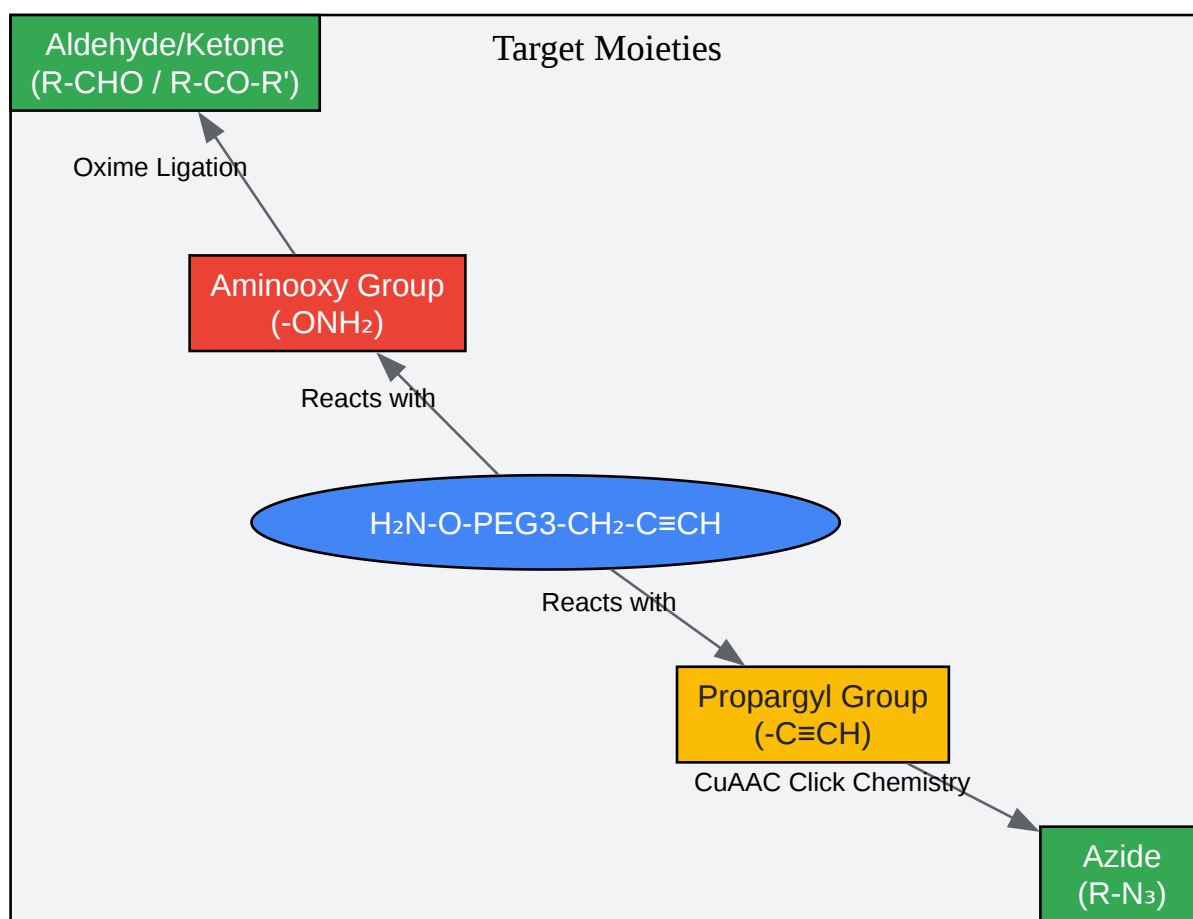
Solubility and Stability

Aminoxy-PEG3-Propargyl exhibits good solubility in a range of organic solvents. It is soluble in dimethyl sulfoxide (DMSO) at concentrations of at least 250 mg/mL. While specific quantitative data for a wide range of solvents is limited in publicly available literature, its PEG linker suggests at least moderate solubility in other polar organic solvents and aqueous solutions.[5]

For optimal stability, the pure compound should be stored at -20°C, where it can be stable for up to three years.[1] When in solution, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[1] It is important to note that aminoxy compounds are known to be reactive and sensitive, and for critical applications, immediate use within a week of preparation is advised.[3]

Dual Reactivity: A Versatile Tool for Bioconjugation

The utility of **Aminoxy-PEG3-Propargyl** stems from its two orthogonal reactive groups: the aminoxy group and the propargyl group. This dual functionality allows for sequential or one-pot conjugation strategies, making it a valuable tool for constructing complex biomolecular architectures.



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Bifunctional reactivity of **Aminoxy-PEG3-Propargyl**.

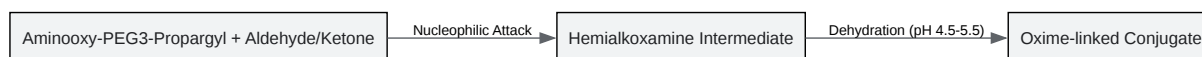
Oxime Ligation via the Aminoxy Group

The aminoxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[3][6] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules.

Key Reaction Parameters:

- pH: The reaction is typically carried out in mildly acidic conditions, with an optimal pH range of 4.5 to 5.5, to facilitate the dehydration step of oxime formation.
- Catalysis: At neutral pH, the reaction rate can be significantly increased by the addition of a nucleophilic catalyst, such as aniline or its derivatives.

- **Substrate Preference:** The reaction is generally faster with aldehydes than with ketones.



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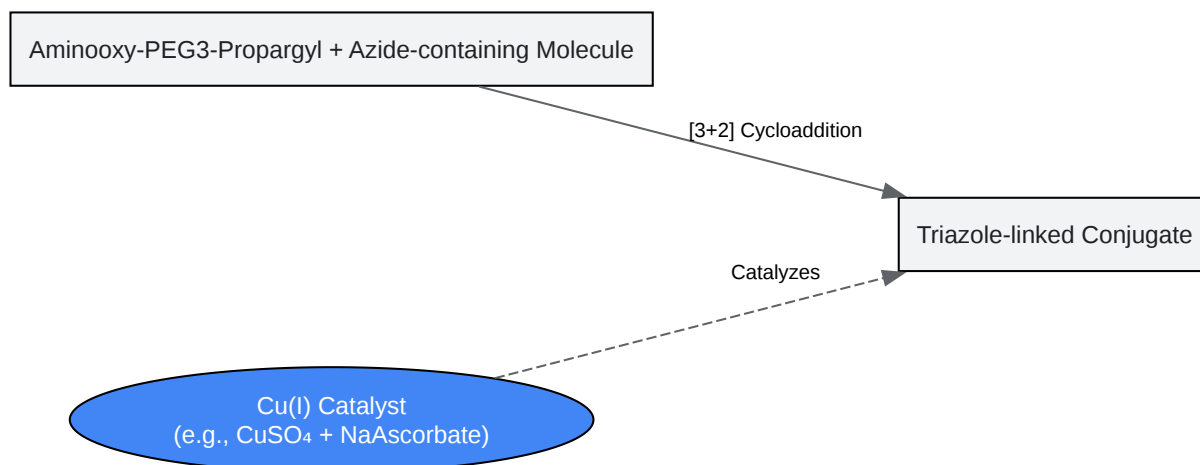
Simplified workflow of oxime ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction forms a stable triazole ring, linking the PEG chain to an azide-modified molecule.^[1]

Key Reaction Components:

- **Catalyst:** A source of copper(I) is required. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.
- **Ligand:** A stabilizing ligand for the copper(I) catalyst, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to improve reaction efficiency and prevent catalyst disproportionation.



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Workflow for CuAAC click chemistry.

Experimental Protocols

Detailed experimental conditions should be optimized for each specific application. However, the following provides general starting points for the two key reactions of **Aminoxy-PEG3-Propargyl**.

General Protocol for Oxime Ligation

- **Dissolve:** Dissolve the aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.7).
- **Add Linker:** Add a 1.5 to 10-fold molar excess of **Aminoxy-PEG3-Propargyl** to the reaction mixture. The linker can be pre-dissolved in a small amount of a compatible organic solvent like DMSO if necessary.
- **Incubate:** Allow the reaction to proceed at room temperature or 37°C for 2 to 24 hours, with gentle mixing.

- **Monitor:** Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.
- **Purify:** Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- **Prepare Solutions:**
 - Dissolve the azide-containing molecule and **Aminooxy-PEG3-Propargyl** in an appropriate solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
 - Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water), a stabilizing ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
- **Reaction Setup:**
 - In a reaction vessel, combine the azide and alkyne solutions.
 - Add the copper(II) sulfate and ligand solutions.
 - Initiate the reaction by adding the sodium ascorbate solution.
- **Incubate:** Allow the reaction to proceed at room temperature for 1 to 4 hours, with gentle mixing. The reaction is often complete within this timeframe.
- **Monitor and Purify:** Monitor the reaction progress and purify the conjugate as described for the oxime ligation protocol.

Applications in Research and Development

The bifunctional nature of **Aminooxy-PEG3-Propargyl** makes it a valuable reagent in several areas:

- **PROTACs Synthesis:** It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][7]} The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.^{[1][2]}
- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.
- **Biomolecule Labeling and Imaging:** The chemoselective nature of its reactions allows for the specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules for imaging and detection purposes.
- **Surface Modification:** It can be used to functionalize surfaces, such as nanoparticles or microarrays, for various biomedical and diagnostic applications.

Safety and Handling

While specific toxicity data for **Aminooxy-PEG3-Propargyl** is not readily available, general laboratory safety precautions should be observed when handling this compound. A safety data sheet for a similar compound, m-PEG3-Aminooxy, indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.^[5]

Therefore, it is recommended to:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated area or a fume hood.
- Avoid direct contact with skin, eyes, and clothing.
- In case of contact, wash the affected area thoroughly with water.
- Store the compound according to the recommended conditions.

As with any chemical reagent, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier for detailed safety and handling information.

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